molecular formula C17H24N2O3 B6796349 N-(4-benzyloxan-4-yl)morpholine-4-carboxamide

N-(4-benzyloxan-4-yl)morpholine-4-carboxamide

Cat. No.: B6796349
M. Wt: 304.4 g/mol
InChI Key: NALKRCNZHMZXMM-UHFFFAOYSA-N
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Description

N-(4-benzyloxan-4-yl)morpholine-4-carboxamide is a chemical compound that features a morpholine ring substituted with a benzyloxan group and a carboxamide functional group

Properties

IUPAC Name

N-(4-benzyloxan-4-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-16(19-8-12-22-13-9-19)18-17(6-10-21-11-7-17)14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALKRCNZHMZXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-benzyloxan-4-yl)morpholine-4-carboxamide typically involves the reaction of morpholine with a benzyloxan derivative under specific conditions. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-benzyloxan-4-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxan group can be oxidized to form corresponding oxides.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the morpholine ring.

Major Products:

    Oxidation: Formation of benzyloxan oxides.

    Reduction: Formation of N-(4-benzyloxan-4-yl)morpholine.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

N-(4-benzyloxan-4-yl)morpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-benzyloxan-4-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The benzyloxan group may facilitate binding to certain enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and stability. The carboxamide group may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

    N-Phenyl-morpholine-4-carboxamide: Similar structure but with a phenyl group instead of a benzyloxan group.

    N-(4-methoxyphenyl)morpholine-4-carboxamide: Contains a methoxyphenyl group instead of a benzyloxan group.

Uniqueness: N-(4-benzyloxan-4-yl)morpholine-4-carboxamide is unique due to the presence of the benzyloxan group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.

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